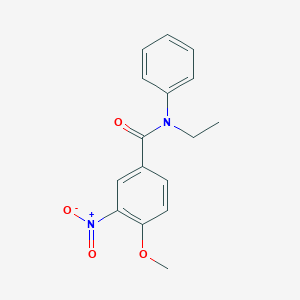

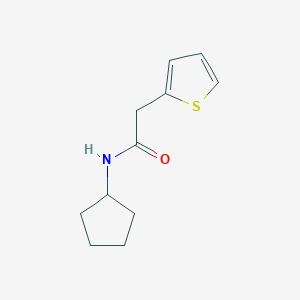

N-乙基-4-甲氧基-3-硝基-N-苯甲酰苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide often involves acylation reactions, where an acyl group is introduced to the molecular structure. For example, the preparation of N-3-hydroxyphenyl-4-methoxybenzamide was achieved by the acylation reaction of 3-aminophenol and 4-metoxybenzoylchloride in THF, characterized by NMR and elemental analysis (Karabulut et al., 2014). This methodological approach is indicative of the synthetic pathways that can be utilized for compounds within this chemical family.

Molecular Structure Analysis

The molecular structure of related compounds is often determined by single-crystal X-ray diffraction and DFT calculations. For instance, the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate was elucidated using these techniques, revealing significant insights into the compound's geometric configuration and intermolecular interactions (Yeong et al., 2018). Such analyses are crucial for understanding the fundamental properties and potential applications of these compounds.

Chemical Reactions and Properties

Cyclometalated complexes of N-methoxy-4-nitrobenzamide have been synthesized, demonstrating the compound's reactivity and potential in catalysis (Zhou et al., 2018). These complexes highlight the versatility of N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide derivatives in chemical reactions, particularly in C–H bond functionalization, showcasing their importance in synthetic chemistry.

Physical Properties Analysis

The physical properties of compounds like N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide can be inferred from studies on similar molecules. For example, the crystal structure analysis of N-chloro-N-methoxy-4-nitrobenzamide revealed the degree of pyramidality of its amide nitrogen atom, impacting its physical characteristics (Shtamburg et al., 2012). Such information is vital for predicting the behavior of N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide in various environments.

Chemical Properties Analysis

The chemical properties of N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide and its derivatives are closely linked to their molecular structure and synthesis pathways. For instance, the reactivity and selectivity in forming N-acetoxy-N-methoxy-4-nitrobenzamide from N-chloro-N-methoxy-4-nitrobenzamide under specific conditions highlight the influence of molecular configuration on chemical behavior (Shtamburg et al., 2012). Understanding these properties is crucial for the development of new synthetic routes and applications for these compounds.

科学研究应用

缓蚀剂

N-苯甲酰苯胺衍生物已证明可有效用作酸性环境中低碳钢的缓蚀剂。甲氧基和硝基取代基的存在会影响缓蚀效率,甲氧基会增强缓蚀效率,而硝基会降低缓蚀效率。此类化合物会在金属/电解质界面强烈且自发地吸附,表明类似化合物在防腐蚀方面具有潜在的应用 (Mishra 等人,2018)。

色谱法

对取代的 N-乙基苯甲酰苯胺(包括那些带有甲氧基的)的研究有助于理解液相色谱保留行为。这些研究表明在开发定量构效保留关系方面的应用,这可能对分析化学中的物质识别和纯度评估很有用 (Lehtonen,1983)。

聚合物科学

已经开发出在光照射下可以转换为两性离子形式的阳离子聚合物,其中包含甲氧基和硝基苯基基团。这些材料在 DNA 缩合和释放以及抗菌应用中显示出前景,突出了此类官能团在响应性材料中的潜在效用 (Sobolčiak 等人,2013)。

药物化学

已经研究了具有硝基和甲氧基取代基的化合物(包括苯甲酰胺)的抗菌特性,表明对苯甲酰胺核心的修饰可以显着影响生物活性。这指出了在开发新的抗菌剂方面的可能应用 (Kumar 等人,2011)。

安全和危害

属性

IUPAC Name |

N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-3-17(13-7-5-4-6-8-13)16(19)12-9-10-15(22-2)14(11-12)18(20)21/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSJONXABUHJRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571854.png)

![3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5571891.png)

![5-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3-isobutylisoxazole](/img/structure/B5571898.png)

![4-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5571906.png)

![6-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5571907.png)

![4-[(2-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5571914.png)

![4-{3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]propanoyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5571924.png)

![5-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5571929.png)